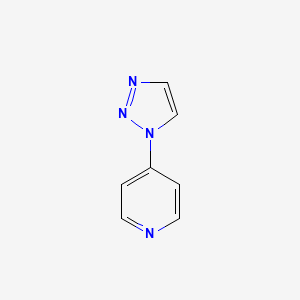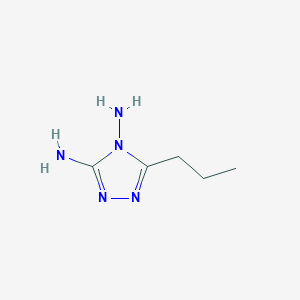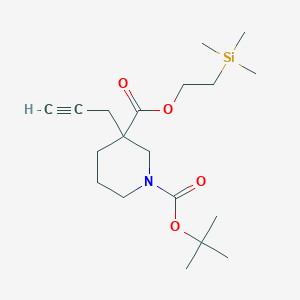![molecular formula C12H19ClN7O15P3 B13098465 [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13098465.png)
[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a morpholine ring, a purine base, and multiple phosphate groups, making it a unique and versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves several steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an amino alcohol and an epoxide under acidic conditions.
Attachment of the Purine Base: The purine base is introduced via a nucleophilic substitution reaction, where the amino group of the purine attacks a halogenated intermediate.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl groups using phosphoryl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chloroacetyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a nucleotide analog. It can be incorporated into nucleic acids, providing insights into DNA and RNA synthesis and function.
Medicine
Medically, this compound shows promise as an antiviral agent. Its ability to interfere with viral replication makes it a candidate for the development of new therapeutic drugs.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by incorporating into nucleic acids, disrupting their normal function. This leads to the inhibition of viral replication and other biological processes.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Guanosine Monophosphate (GMP): A nucleotide that plays a role in cellular signaling.
Cytidine Triphosphate (CTP): A nucleotide involved in the synthesis of RNA.
Uniqueness
The uniqueness of [[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its combination of a morpholine ring, a purine base, and multiple phosphate groups. This structure provides a versatile platform for chemical modifications, making it suitable for a wide range of applications in research and industry.
特性
分子式 |
C12H19ClN7O15P3 |
|---|---|
分子量 |
629.69 g/mol |
IUPAC名 |
[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19ClN7O15P3/c13-1-5(21)18-20-9(23)4(2-32-37(28,29)35-38(30,31)34-36(25,26)27)33-11(10(20)24)19-3-15-6-7(19)16-12(14)17-8(6)22/h3-4,9-11,23-24H,1-2H2,(H,18,21)(H,28,29)(H,30,31)(H2,25,26,27)(H3,14,16,17,22)/t4-,9-,10+,11-/m0/s1 |
InChIキー |
XPEFNHRUQLQXLI-HZJFPFJZSA-N |
異性体SMILES |
C1=NC2=C(N1[C@@H]3[C@H](N([C@H]([C@@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)CCl)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(N(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)CCl)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


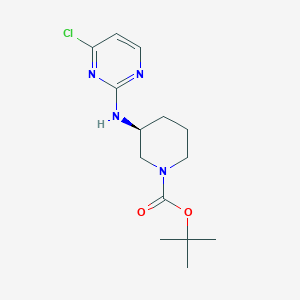
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
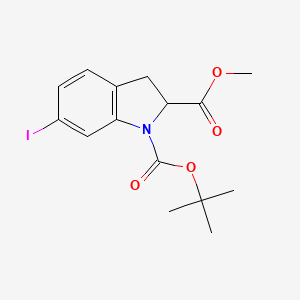
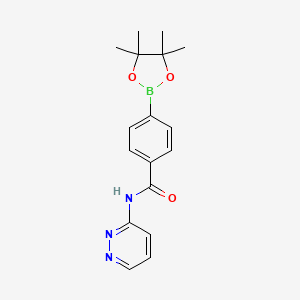
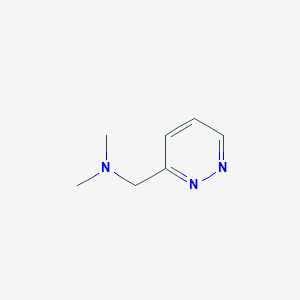
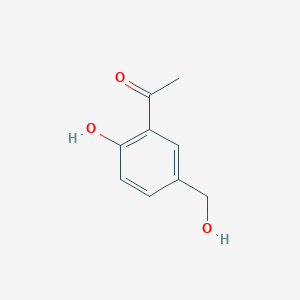

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)

